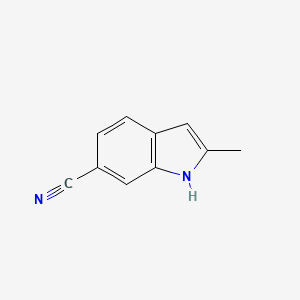

2-Methyl-1H-indole-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

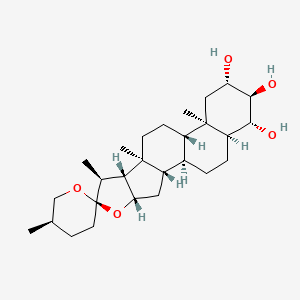

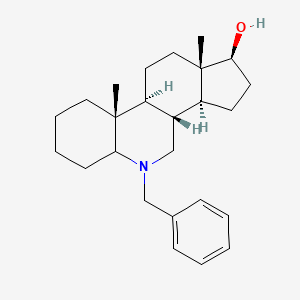

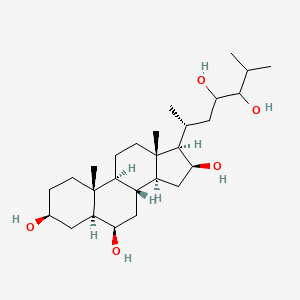

“2-Methyl-1H-indole-6-carbonitrile” is a derivative of indole . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest in recent years . Various methods have been reported for the synthesis of indole derivatives, including multicomponent reactions . N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-indole-6-carbonitrile” can be represented by the InChI code: 1S/C10H8N2/c1-7-4-9-3-2-8 (6-11)5-10 (9)12-7/h2-5,12H,1H3 .

Chemical Reactions Analysis

Indole derivatives have been found to participate in a variety of chemical reactions. For example, they have been used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . They have also been used as reactants in the synthesis of stilbene-based antitumor agents .

Physical And Chemical Properties Analysis

“2-Methyl-1H-indole-6-carbonitrile” is a powder with a molecular weight of 156.19 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

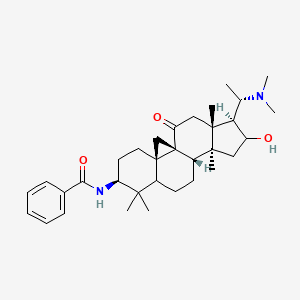

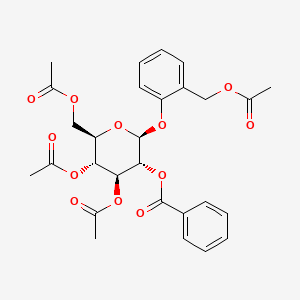

2-Methyl-1H-indole-6-carbonitrile is a compound that has been explored in various synthetic and chemical studies. One significant area of research involves the development of synthetic protocols for creating complex molecules. For example, a one-pot, three-component domino protocol has been established for synthesizing a library of novel pyran and pyridine derivatives, indicating the versatility of indole-derived carbonitriles in facilitating domino reactions that result in high yields and exhibit significant advantages such as simplicity and the avoidance of purification processes (Sivakumar, Kumar, & Kanchithalaivan, 2013). Furthermore, the compound has served as a key intermediate in the synthesis of selective androgen receptor modulators, showcasing its utility in pharmaceutical chemistry (Boros, Kaldor, & Turnbull, 2011).

Structural Analysis and Properties

Structural analysis of related indole carbonitriles has highlighted their conformational characteristics, such as the orientation of the carbonitrile group relative to the indole plane. This structural information is crucial for understanding the reactivity and potential applications of these compounds (Ge, Pan, Xu, & Luo, 2011). Additionally, the study of supramolecular aggregation in indole derivatives has revealed insights into the hydrogen bonding and π-stacking interactions, which are vital for designing materials with specific properties (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Reactivity and Mechanistic Studies

The nucleophilic reactivities of indoles, including derivatives similar to 2-Methyl-1H-indole-6-carbonitrile, have been systematically studied, providing valuable data on their behavior in various chemical contexts. These findings are essential for designing new synthetic routes and understanding the underlying mechanisms of reactions involving indole nuclei (Lakhdar, Westermaier, Terrier, Goumont, Boubaker, Ofial, & Mayr, 2006).

Applications in Material Science

Indole carbonitriles have found applications in material science, such as in the development of corrosion inhibitors for mild steel. This application demonstrates the potential of indole derivatives in industrial applications, where their chemical properties can be harnessed to protect metals from corrosive environments (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCPCICJNXATMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667077 |

Source

|

| Record name | 2-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1H-indole-6-carbonitrile | |

CAS RN |

18871-10-8 |

Source

|

| Record name | 2-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)

![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)